5-bromo-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Description
5-Bromo-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide; hydrochloride is a brominated thiophene carboxamide derivative featuring a complex heterocyclic framework. Its structure includes a 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole core fused with a thiophene ring, substituted with a diethylaminoethyl group and a bromine atom. The hydrochloride salt enhances solubility for pharmacological applications.
Properties
IUPAC Name |
5-bromo-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3S2.ClH/c1-3-23(4-2)7-8-24(19(25)16-5-6-18(21)28-16)20-22-13-11-14-15(12-17(13)29-20)27-10-9-26-14;/h5-6,11-12H,3-4,7-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTCJHKPPLGFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(S4)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the bromination of a suitable precursor, followed by the introduction of the diethylamino group through nucleophilic substitution. The final steps involve the formation of the thiophene ring and the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the highest purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
5-bromo-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Core Heterocycles : The target compound’s benzothiazole-dioxine-thiophene scaffold distinguishes it from thiazolidine-2,4-dione derivatives (e.g., 4j, 4o), which lack fused aromatic systems but share carboxamide functionalities .
Substituent Effects: Aminoalkyl Groups: The diethylaminoethyl group in the target compound may enhance membrane permeability compared to the dimethylaminoethyl or morpholinoethyl groups in analogs . Bromine Placement: Bromine in the target’s thiophene ring contrasts with bromophenyl or bromobenzylidene substituents in analogs (e.g., 4j, 4o), which could alter electronic properties and binding interactions .
NMR and Spectroscopic Insights
- Chemical Shift Variability: In benzothiazole-dioxine analogs (e.g., compound 1 and 7 in ), NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly, indicating substituent-dependent electronic environments. The target compound’s bromine and diethylaminoethyl groups likely induce similar region-specific shifts, affecting its interaction profiles .
- Fingerprint Analysis : Thiazolidine-2,4-dione analogs (e.g., 4j, 4o) show distinct IR carbonyl stretches (~1700–1750 cm$^{-1}$) and $^1$H NMR signals for benzylidene protons (~7.5–8.0 ppm), absent in the target compound due to structural differences .
Pharmacological Implications
- Binding Affinity Trends: highlights that minor structural changes (e.g., bromine position, aminoalkyl chain length) significantly alter docking affinities. For example: Bromine in aromatic systems (as in the target compound) may enhance hydrophobic interactions with enzyme binding pockets compared to non-brominated analogs. Diethylaminoethyl vs. morpholinoethyl groups could modulate solubility and target selectivity due to differences in hydrogen-bonding capacity .
- Antimicrobial Potential: Thiazolidine-2,4-dione analogs (e.g., 4j, 4o) exhibit antimicrobial activity, suggesting the target compound’s thiophene carboxamide group may confer similar or enhanced activity via analogous mechanisms .
Biological Activity
The compound 5-bromo-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth examination of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H22BrCl2N3O2
- Molecular Weight : 417.2 g/mol
- IUPAC Name : 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide; dihydrochloride
- CAS Number : 4093-36-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against a range of bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
- Antitumor Effects : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. It appears to activate caspase pathways and modulate cell cycle progression, leading to reduced proliferation of tumor cells .
Pharmacological Effects
The pharmacological profile of the compound includes:
- CNS Activity : The diethylamino group suggests potential central nervous system (CNS) activity. Animal studies indicate that it may possess anxiolytic and sedative properties, likely through modulation of neurotransmitter systems such as GABA and serotonin .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models. It appears to inhibit pro-inflammatory cytokines and may modulate immune responses, making it a candidate for further study in inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) below 50 µg/mL for several strains, demonstrating significant antibacterial activity.
Case Study 2: Antitumor Mechanisms
Research involving human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased levels of apoptosis markers after treatment.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of the diethylaminoethyl group to the dioxino-benzothiazole core and subsequent bromothiophene carboxamide formation. Optimization can be achieved via:
- Design of Experiments (DoE) to systematically vary parameters (e.g., solvent, temperature, catalyst) and identify optimal conditions .
- Flow chemistry techniques to enhance reproducibility and scalability, as demonstrated in analogous benzothiazole syntheses .
- Reaction monitoring using HPLC or TLC to ensure intermediate purity .
- Critical Parameters : Solvent choice (e.g., DMF for amide coupling), temperature control (80–120°C), and catalyst selection (e.g., triethylamine for deprotonation) .
Q. What analytical methods are recommended to confirm the compound’s structure and purity?
- Key Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and diastereomeric purity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., bromine signature) .
- HPLC with UV/Vis detection : Assess purity (>95%) and detect trace byproducts .
Q. What are the primary reaction conditions influencing amide bond formation in this compound?
- Factors :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DCM) enhance carboxamide activation .
- Coupling Reagents : Use of EDCI/HOBt or DCC for efficient amide bond formation without racemization .
- Temperature : Reactions typically proceed at 0–25°C to minimize side reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Approaches :
- Systematic Substituent Variation : Replace the bromo group with azido, methoxy, or thiol groups to modulate electronic and steric effects .
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial cell wall enzymes or cancer-related kinases .
- Biological Assays : Compare antimicrobial (MIC assays) and anticancer (apoptosis/cell viability) profiles of derivatives .
Q. How can contradictions in reported biological activity data be resolved?
- Strategies :
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution and agar diffusion methods to rule out assay-specific artifacts .
- Dose-Response Curves : Establish EC₅₀ values across multiple cell lines to assess selectivity .
- Purity Verification : Re-test compounds with ≥99% HPLC purity to exclude confounding effects of impurities .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Tools :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time (e.g., with GROMACS) to assess stability .
- QSAR Models : Train models using bioactivity data from analogs to predict efficacy against new targets .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for binding affinity changes upon substituent modification .
Q. How can metabolic stability and off-target effects be investigated preclinically?
- Methods :
- Liver Microsome Assays : Incubate with human/rat microsomes to measure metabolic half-life and identify CYP450-mediated degradation .
- Off-Target Screening : Use kinase profiling panels or proteome-wide affinity chromatography to detect unintended interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
